molecular formula C14H10Cl2O2 B6403337 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261901-67-0

2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6403337
CAS RN: 1261901-67-0
M. Wt: 281.1 g/mol
InChI Key: BFBWNZPZGRKVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% (2C4CMPA), is a halogenated organic compound that has a wide range of applications in the scientific research and laboratory environment. It is a white crystalline powder with a melting point of 158-161°C and a molecular weight of 274.5 g/mol. 2C4CMPA is a versatile reagent that can be used in a variety of chemical reactions, such as nucleophilic substitution and electrophilic addition. In addition, it is useful for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% is a halogenated organic compound that reacts with nucleophiles, such as amines and alcohols, to form an intermediate compound. The intermediate compound then undergoes a series of reactions, such as electrophilic addition, nucleophilic substitution, and alkylation, to form the desired product.
Biochemical and Physiological Effects
2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antifungal properties. In addition, it has been found to have a variety of other effects, such as the ability to reduce the activity of certain enzymes, to inhibit the growth of cancer cells, and to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% is that it is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively easy to obtain and is relatively inexpensive. However, there are some limitations to using 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95%, as it is a halogenated compound and can be toxic if not handled properly. In addition, it is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted side products.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% in scientific research. One potential direction is the use of 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% in the synthesis of new organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Another potential direction is the use of 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% in the synthesis of polymers, as well as in the synthesis of other organic compounds. Additionally, 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% could potentially be used in the development of new drugs and drug delivery systems. Finally, 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% could be used in the development of new materials, such as catalysts and sensors.

Synthesis Methods

2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base, such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product is typically 95%.

Scientific Research Applications

2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of applications in the scientific research and laboratory environment. It is commonly used as a reagent in organic synthesis, as it is a versatile and easily accessible starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 2-Chloro-4-(3-chloro-4-methylphenyl)benzoic acid, 95% has been used in the synthesis of polymers, as well as in the synthesis of a variety of other organic compounds.

properties

IUPAC Name

2-chloro-4-(3-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBWNZPZGRKVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690310
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-67-0
Record name 3,3'-Dichloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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